molecular formula C9H7BrO3 B1424283 Methyl 4-bromo-2-formylbenzoate CAS No. 1260795-42-3

Methyl 4-bromo-2-formylbenzoate

Cat. No.: B1424283
CAS No.: 1260795-42-3
M. Wt: 243.05 g/mol
InChI Key: XXGNIICNQUKYLR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the second position, with a methyl ester group attached to the carboxyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and material sciences .

Scientific Research Applications

Methyl 4-bromo-2-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

Target of Action

It is known that benzylic compounds, such as methyl 4-bromo-2-formylbenzoate, often undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, in a free radical reaction, a bromine atom can be lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new compounds, altering the chemical environment .

Biochemical Pathways

It is known that reactions at the benzylic position can lead to various downstream effects, including the formation of new compounds . These new compounds can then participate in other biochemical pathways, potentially affecting a wide range of biological processes.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound could have a significant bioavailability.

Result of Action

The compound is known to be a bioactive precursor in organic synthesis . This suggests that it could have a variety of pharmacological activities, potentially including antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by storage conditions .

Safety and Hazards

“Methyl 4-bromo-2-formylbenzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation .

Future Directions

The future directions of “Methyl 4-bromo-2-formylbenzoate” could involve its use in the synthesis of novel compounds for various applications, given its reactivity and the presence of functional groups that allow for further modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-formylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-formylbenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. This ensures high purity and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups provides distinct reactivity, making it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, enhances its versatility in chemical synthesis .

Properties

IUPAC Name

methyl 4-bromo-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNIICNQUKYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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